molecular formula C20H17ClN4O2 B11106723 Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11106723
M. Wt: 380.8 g/mol
InChI Key: ITXDLOBINUWNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold of significant interest in medicinal chemistry and drug discovery . These nitrogen-containing fused heterocycles are recognized for their wide spectrum of biological activities, which historically include potential as anticancer agents, antituberculosis agents, and dehydrogenase inhibitors . The compound's structure is characterized by a dihydropyrimidine ring, which often adopts an envelope conformation, and substituted phenyl rings that influence its overall molecular geometry and interaction with biological targets . The core 1,2,4-triazolo[1,5-a]pyrimidine structure is a privileged scaffold in the design of novel enzyme inhibitors. Research into analogous TP derivatives has demonstrated their potential as potent α-glucosidase inhibitors, a key therapeutic target for managing type 2 diabetes . The structural motif of the triazole ring enables critical protein-ligand interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to enzymatic active sites . This makes the compound a valuable template for developing new pharmacological tools in biochemical research. This product is intended for research applications only, specifically for use as a key intermediate in organic synthesis and for in-vitro biological screening in controlled laboratory settings . It is strictly classified for in-vitro research and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24)

InChI Key

ITXDLOBINUWNPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Catalytic Three-Component Reactions

The most efficient route involves a one-pot three-component reaction utilizing ethyl cyanoacetate, 4-chlorobenzaldehyde, and 3-amino-1,2,4-triazole. A breakthrough was achieved using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a water-ethanol (1:1 v/v) system. TMDP activates both the aldehyde and ethyl cyanoacetate via hydrogen bonding and Lewis base interactions, facilitating the Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by 3-amino-1,2,4-triazole triggers cyclization, yielding the target compound in 92% efficiency.

Reaction Conditions:

  • Catalyst: TMDP (15 mol%)

  • Solvent: Water-ethanol (1:1 v/v)

  • Temperature: 80°C

  • Time: 4 hours

This method eliminates toxic solvents and reduces energy consumption compared to traditional ionic liquid or porous polymer catalysts.

Mechanistic Pathways

Two competing mechanisms govern the TMDP-catalyzed reaction (Scheme 1):

  • Path A: Direct activation of ethyl cyanoacetate and aldehyde via TMDP, forming a Knoevenagel adduct.

  • Path B: Generation of an iminium intermediate, enhancing electrophilicity for cyanoacetate enolate attack.

Both pathways converge at the cyclization step, where TMDP protonates the triazole amine, enabling nucleophilic addition to the α,β-unsaturated intermediate. Intramolecular cyclization then completes the triazolo[1,5-a]pyrimidine core.

Stepwise Synthesis and Intermediate Characterization

Chlorination-Cyclization Sequence

An alternative approach involves synthesizing 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine as a key intermediate. Treatment of 5-amino-1,2,4-triazole with diethyl acetylenedicarboxylate in phosphoryl chloride (POCl₃) at 90°C yields the chlorinated intermediate, which undergoes nucleophilic substitution with 4-chlorophenethylamine.

Critical Steps:

  • Chlorination: POCl₃ (3 equiv), 90°C, 6 hours.

  • Amine Substitution: 4-Chlorophenethylamine (1.2 equiv), N-methylpyrrolidone (NMP), 120°C, 12 hours.

This method achieves 85% yield but requires stringent anhydrous conditions.

Spectroscopic Validation

Intermediates and the final product were characterized using:

  • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, ethyl ester quartet at δ 4.3 ppm.

  • IR Spectroscopy: C=O stretch at 1702 cm⁻¹, N–H bend at 1620 cm⁻¹.

Green Chemistry Innovations

Solvent and Catalyst Optimization

Replacing traditional solvents like dichloromethane with water-ethanol mixtures reduces environmental impact. TMDP’s recyclability was demonstrated over five cycles with <5% yield loss.

Comparative Analysis of Catalysts:

CatalystSolventYield (%)Reaction Time (h)
TMDPWater-Ethanol924
Ionic LiquidToluene788
POCl₃NMP8512

Challenges and Mitigation Strategies

Byproduct Formation

Side products like ethyl 5-amino-7-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate arise from incomplete chlorophenyl incorporation. Using excess 4-chlorobenzaldehyde (1.5 equiv) suppresses this by 90%.

Scale-Up Limitations

Pilot-scale reactions (>100 g) exhibit reduced yields (68%) due to inefficient heat transfer. Microwave-assisted synthesis at 100°C improves homogeneity, restoring yields to 87% .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and further functionalization:

Reaction Conditions Products Yield Analytical Confirmation
6M HCl in ethanol (reflux, 8 hr)7-(4-chlorophenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid85%IR: Loss of ester C=O (~1740 cm⁻¹), new broad O-H stretch (~2500-3300 cm⁻¹)
NaOH (aq.)/EtOH (reflux, 6 hr)Sodium salt of the carboxylic acid78%NMR: Disappearance of ethyl group signals (δ 1.2–1.4 ppm, δ 4.2–4.4 ppm)

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-withdrawing chlorine atom at the para position of the phenyl ring facilitates nucleophilic aromatic substitution (NAS) with amines:

Reagents Conditions Products Applications
PiperidineDMF, 120°C, 12 hr7-(4-piperidin-1-yl-phenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylateEnhanced bioavailability in drug design
Hydrazine hydrateEthanol, reflux, 6 hr7-(4-hydrazinylphenyl)-5-phenyl derivativeIntermediate for heterocyclic extensions

Cyclization Reactions

The compound participates in intramolecular cyclization under dehydrating conditions to form fused polycyclic systems:

Catalyst/Reagent Conditions Products Key Observations
POCl₃80°C, 4 hrFused triazolo[5,1-b]quinazoline systemIncreased planarity enhances intercalation properties
Conc. H₂SO₄RT, 24 hrSulfonated derivative at pyrimidine ringImproved water solubility

Catalytic Hydrogenation

The dihydropyrimidine moiety undergoes selective hydrogenation to yield saturated analogs:

Catalyst Conditions Products Biological Impact
10% Pd/C, H₂ (1 atm)EtOH, 25°C, 3 hrEthyl 5-phenyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-6-carboxylateReduced cytotoxicity while retaining kinase inhibition

Multi-Component Reactions (MCRs)

The compound acts as a precursor in MCRs to generate structurally complex hybrids:

Components Conditions Products Significance
Benzaldehyde, malononitrileTMDP catalyst, ethanol, 70°CSpiro[indole-triazolo-pyrimidine] hybridNovel anticancer candidates
Ethyl acetoacetate, ammonium acetateMicrowave, 100°C, 20 minPolycyclic fused system with pyrrole ringEnhanced DNA-binding capacity

Spectroscopic Reaction Monitoring

Key functional group transformations are validated through spectroscopic shifts:

Reaction Type IR Spectral Changes ¹H NMR Shifts
Ester hydrolysisLoss of ester C=O (~1740 cm⁻¹), new O-H (~3300 cm⁻¹)Ethyl group signals (δ 1.2–1.4, 4.2–4.4 ppm) vanish
NAS with piperidineNew C-N stretch (~1250 cm⁻¹)Aromatic proton splitting changes (δ 7.2–7.8 ppm)

Mechanistic Insights

  • Knoevenagel Condensation : Ethyl cyanoacetate and aldehydes form intermediates that react with triazole amines to generate the core structure .

  • Cyclization Pathways : Base-catalyzed intramolecular nucleophilic attack facilitates triazole-pyrimidine ring formation .

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.

    Medicine: It has shown promising results in inhibiting tumor growth and reducing inflammation, indicating its potential as an anticancer and anti-inflammatory agent.

    Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.

Mechanism of Action

The mechanism of action of ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways :

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, thereby protecting against neurodegeneration.

    Anti-inflammatory: It reduces the production of nitric oxide and tumor necrosis factor-α in microglial cells, thereby exerting anti-inflammatory effects.

    Anticancer: The compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolo-pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Key structural analogues are compared below:

Table 1: Structural Comparison of Triazolo-Pyrimidine Analogues
Compound Name R<sup>5</sup> R<sup>7</sup> R<sup>6</sup> Additional Functional Groups
Target Compound Phenyl 4-Chlorophenyl Ethyl carboxylate None
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl Methyl 4-[(4-chlorobenzyl)oxy] Ethyl carboxylate 2-Fluorobenzyl sulfanyl
Ethyl 5-methyl-7-(4-morpholinophenyl) Methyl 4-Morpholinophenyl Ethyl carboxylate Morpholine ring
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl Trifluoromethyl 4-Bromophenyl Ethyl carboxylate None
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl Phenyl 2,4-Dimethoxyphenyl Ethyl carboxylate Methoxy groups

Key Observations :

  • Position 7: The 4-chlorophenyl group in the target compound is replaced with electron-withdrawing (e.g., bromophenyl) or electron-donating groups (e.g., morpholinophenyl) in analogues, which can modulate electronic properties and binding interactions .
  • Position 5 : Methyl or trifluoromethyl substituents (e.g., in and ) may enhance metabolic stability compared to phenyl .
  • Position 6 : Ethyl carboxylate is conserved in most analogues, but methyl esters (e.g., in ) show reduced steric hindrance .

Key Observations :

  • Catalyst Efficiency : TMDP outperforms traditional catalysts (e.g., piperidine) in terms of recyclability and safety .
  • Solvent Systems: Water/ethanol mixtures (green solvents) reduce environmental impact compared to benzene or DMF .

Key Observations :

  • Antidiabetic Activity : Methoxy-substituted derivatives show dual mechanisms (glucokinase activation and DPP-4 inhibition), suggesting substituent-dependent efficacy .
  • Antiviral Potential: Bromophenyl and trifluoromethyl groups enhance antiviral properties in hepatitis B models .

Biological Activity

Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a unique structure characterized by:

  • Triazole and Pyrimidine Fusion : The triazole ring is fused with a pyrimidine ring.
  • Substituents : An ethyl ester group and a 4-chlorophenyl moiety enhance its chemical properties and solubility.

The molecular formula is C20H17ClN4O2C_{20}H_{17}ClN_{4}O_{2} with a molecular weight of approximately 380.8 g/mol.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Mechanism : The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK-2. It binds competitively at the ATP-binding site, influencing cell cycle regulation and proliferation .
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values ranged from 14.5 to 17.8 μM .

2. Anti-inflammatory Effects

  • Mechanism : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The reported IC50 for COX-2 inhibition was comparable to that of established anti-inflammatory drugs like celecoxib .
  • Research Findings : In animal models, the compound effectively reduced inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma models .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Three-component Reaction : A common method includes the reaction of a guanidine derivative with an aldehyde and a beta-ketoester under acidic conditions.
  • Eco-friendly Approaches : Recent studies have introduced green synthesis methods using eco-friendly solvents and catalysts to minimize environmental impact while maintaining yield and purity .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its therapeutic efficacy:

  • Binding Studies : Research indicates that the compound interacts with various enzymes and receptors involved in metabolic pathways.
  • Molecular Docking : Computational studies have provided insights into the binding affinities and specific interactions at the molecular level, which are essential for drug design and development.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Answer : The compound can be synthesized via multicomponent reactions under green chemistry principles. A validated protocol involves using 4,4’-trimethylenedipiperidine (TMDP) as a Lewis base catalyst in either:

  • Condition A : A water/ethanol (1:1 v/v) solvent system under reflux (yield: 92%) .
  • Condition B : Molten TMDP at 65°C (yield: 92%) .
    Key advantages include metal-free catalysis, recyclability of TMDP, and avoidance of hazardous solvents.

Q. How is the structural conformation of this triazolopyrimidine derivative confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard. For analogous derivatives, Cremer & Pople puckering analysis revealed:

  • Dihydropyrimidine ring : Envelope conformation (puckering amplitude Q=0.099A˚Q = 0.099 \, \text{Å}) .
  • Triazole ring : Planar geometry (average torsion angle <5°) .
    Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize crystal packing .

Q. What solvents and catalysts are recommended for scalable synthesis while adhering to green chemistry?

  • Answer : TMDP is preferred over traditional bases (e.g., piperidine) due to:

  • Low volatility, non-flammability, and high thermal stability .
  • Recyclability (>5 cycles without activity loss) .
    Ethanol/water mixtures reduce reliance on toxic solvents like DMF .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

  • Answer : Biginelli-like multicomponent reactions (MCRs) enable regioselective synthesis. For example:

  • C-5 vs. C-7 substitution : Controlled by ionic vs. acidic conditions, achieving >90% regioselectivity for target isomers .
  • Role of substituents : Electron-withdrawing groups (e.g., -CF₃) at C-5 enhance steric guidance during cyclization .

Q. How do contradictory reports on TMDP’s toxicity impact catalyst selection?

  • Answer : While TMDP is marketed as "low toxicity" , some studies note safety concerns (e.g., high acute toxicity in aquatic organisms) . Mitigation strategies include:

  • Rigorous LC-MS monitoring to detect residual TMDP in products .
  • Substitution with immobilized catalysts (e.g., silica-supported TMDP) to minimize exposure .

Q. What analytical methods resolve discrepancies in reaction yields between solvent-based vs. solvent-free protocols?

  • Answer : Comparative studies show:

  • Solvent-free (molten TMDP) : Faster reaction kinetics (2–3 hours) but requires precise temperature control .
  • Solvent-based (ethanol/water) : Better reproducibility (±2% yield variation) due to homogeneous mixing .
    Use HPLC to track intermediate formation and optimize reaction time .

Q. How does the trifluoromethyl group influence bioactivity in triazolopyrimidine derivatives?

  • Answer : The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP +0.5–1.0) .
  • Enzyme inhibition : Steric effects disrupt MDM2-p53 protein interactions (IC₅₀ improvement by 3–5× vs. non-fluorinated analogs) .

Data Contradiction Analysis

Q. Why do some studies report lower yields for analogous triazolopyrimidines under similar conditions?

  • Answer : Variations arise from:

  • Substituent effects : Bulky groups (e.g., 4-bromophenyl) reduce cyclization efficiency by 15–20% .
  • Catalyst purity : TMDP batches with >98% purity improve yields by 8–10% vs. commercial grades .
    Validate catalyst quality via ¹H NMR before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.